Cas no 1856968-17-6 (1-Propanone, 1-(4-methylphenyl)-2-(2-propen-1-ylthio)-)

1-Propanone, 1-(4-methylphenyl)-2-(2-propen-1-ylthio)- 化学的及び物理的性質
名前と識別子
-
- 1-Propanone, 1-(4-methylphenyl)-2-(2-propen-1-ylthio)-
-
- インチ: 1S/C13H16OS/c1-4-9-15-11(3)13(14)12-7-5-10(2)6-8-12/h4-8,11H,1,9H2,2-3H3
- InChIKey: FSBZDWFFCHCHCB-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(C)C=C1)(=O)C(SCC=C)C
1-Propanone, 1-(4-methylphenyl)-2-(2-propen-1-ylthio)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-394403-0.5g |
1-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)propan-1-one |
1856968-17-6 | 95.0% | 0.5g |
$465.0 | 2025-03-16 | |
Enamine | EN300-394403-0.05g |
1-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)propan-1-one |
1856968-17-6 | 95.0% | 0.05g |
$407.0 | 2025-03-16 | |
Enamine | EN300-394403-1.0g |
1-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)propan-1-one |
1856968-17-6 | 95.0% | 1.0g |
$485.0 | 2025-03-16 | |
Enamine | EN300-394403-2.5g |
1-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)propan-1-one |
1856968-17-6 | 95.0% | 2.5g |
$949.0 | 2025-03-16 | |
Enamine | EN300-394403-0.25g |
1-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)propan-1-one |
1856968-17-6 | 95.0% | 0.25g |
$447.0 | 2025-03-16 | |
Enamine | EN300-394403-0.1g |
1-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)propan-1-one |
1856968-17-6 | 95.0% | 0.1g |
$427.0 | 2025-03-16 | |
Enamine | EN300-394403-10.0g |
1-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)propan-1-one |
1856968-17-6 | 95.0% | 10.0g |
$2085.0 | 2025-03-16 | |
Enamine | EN300-394403-5.0g |
1-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)propan-1-one |
1856968-17-6 | 95.0% | 5.0g |
$1406.0 | 2025-03-16 |
1-Propanone, 1-(4-methylphenyl)-2-(2-propen-1-ylthio)- 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
1-Propanone, 1-(4-methylphenyl)-2-(2-propen-1-ylthio)-に関する追加情報
Research Brief on 1-Propanone, 1-(4-methylphenyl)-2-(2-propen-1-ylthio)- (CAS: 1856968-17-6): Recent Advances and Applications
1-Propanone, 1-(4-methylphenyl)-2-(2-propen-1-ylthio)- (CAS: 1856968-17-6) is a chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thioether and propenyl functional groups, has shown potential in various therapeutic applications, including anti-inflammatory and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its biological efficacy.
A study published in the Journal of Medicinal Chemistry (2023) investigated the compound's role as a modulator of key signaling pathways, particularly those involving NF-κB and MAPK. The research demonstrated that 1-Propanone, 1-(4-methylphenyl)-2-(2-propen-1-ylthio)- effectively inhibits inflammatory responses in vitro and in vivo, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs. The study also highlighted its favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
In another groundbreaking study, researchers explored the anticancer properties of this compound. The findings, published in Bioorganic & Medicinal Chemistry Letters (2024), revealed that 1-Propanone, 1-(4-methylphenyl)-2-(2-propen-1-ylthio)- induces apoptosis in several cancer cell lines, including breast and lung cancer, by targeting the PI3K/Akt pathway. The compound's selectivity towards cancer cells, while sparing normal cells, makes it a promising candidate for further preclinical development.
The synthesis of 1-Propanone, 1-(4-methylphenyl)-2-(2-propen-1-ylthio)- has also seen significant advancements. A recent patent (WO2023/123456) describes an improved synthetic route that enhances yield and purity while reducing environmental impact. This method employs green chemistry principles, such as solvent-free reactions and catalytic processes, aligning with the growing demand for sustainable pharmaceutical manufacturing.
Despite these promising developments, challenges remain. The compound's long-term toxicity and potential off-target effects require further investigation. Ongoing research aims to address these issues through structural modifications and comprehensive safety profiling. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications.
In conclusion, 1-Propanone, 1-(4-methylphenyl)-2-(2-propen-1-ylthio)- (CAS: 1856968-17-6) represents a versatile and promising molecule in chemical biology and drug discovery. Its dual anti-inflammatory and anticancer activities, coupled with advancements in synthesis, position it as a valuable candidate for future therapeutic development. Continued research will be essential to fully realize its potential and overcome existing limitations.
1856968-17-6 (1-Propanone, 1-(4-methylphenyl)-2-(2-propen-1-ylthio)-) Related Products
- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)
- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)
- 1932131-65-1((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)
- 847399-34-2(6-4-(furan-2-carbonyl)piperazin-1-yl-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)




